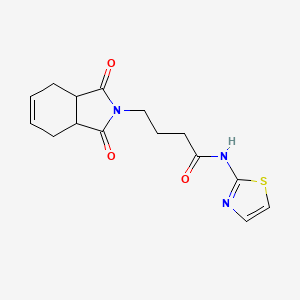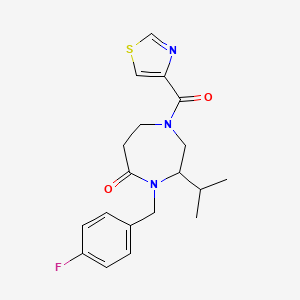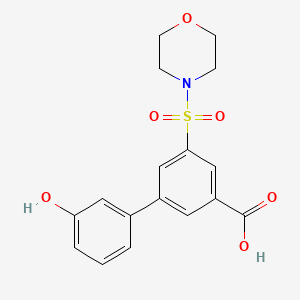![molecular formula C18H22ClN3O2 B5404200 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
作用機序
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide for lab experiments is its high potency and selectivity for BTK. This allows researchers to study the role of BTK in cancer and other diseases with greater precision. However, one limitation of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the drug's pharmacokinetic properties may vary depending on the species used, which may limit its translational potential.
将来の方向性
There are several future directions for the development of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide and related compounds. One area of interest is the combination of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide with other drugs that target different signaling pathways in cancer cells. Another area of interest is the use of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in combination with immunotherapy, which may enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and safety profiles for these drugs.
合成法
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine with piperazine to form 4-(2-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 2-furylacetic acid to produce 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound suitable for use in scientific research.
科学的研究の応用
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has also shown a favorable safety profile, with manageable side effects.
特性
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-17-6-2-1-4-15(17)13-21-7-9-22(10-8-21)14-18(23)20-12-16-5-3-11-24-16/h1-6,11H,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYJUBODFGAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)

![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5404152.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)


![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)
![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)
![4-(4-{[5-(3-acetylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5404194.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)

![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)